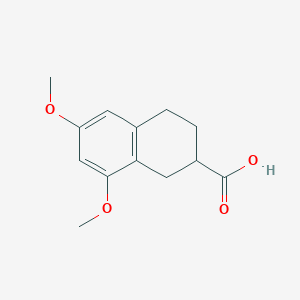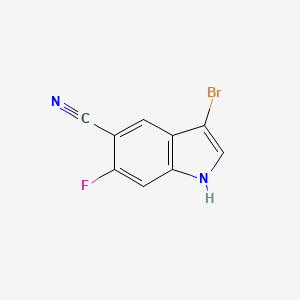
3-Bromo-6-fluoro-1H-indole-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-6-fluoro-1H-indole-5-carbonitrile is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of bromine, fluorine, and a nitrile group attached to the indole ring, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-fluoro-1H-indole-5-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and fluorination of an indole derivative, followed by the introduction of the nitrile group. The reaction conditions often include the use of strong acids or bases, and the reactions are carried out under controlled temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products. The use of automated systems ensures consistent quality and reduces the risk of human error.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-6-fluoro-1H-indole-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted indoles, which can be further functionalized for use in pharmaceuticals and other applications.
Wissenschaftliche Forschungsanwendungen
3-Bromo-6-fluoro-1H-indole-5-carbonitrile is used extensively in scientific research due to its versatility. Some of its applications include:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: As a precursor in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of materials with specific properties, such as dyes and polymers.
Wirkmechanismus
The mechanism by which 3-Bromo-6-fluoro-1H-indole-5-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the bromine, fluorine, and nitrile groups can influence its binding affinity and specificity, making it a valuable tool in drug discovery and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-1H-indole-5-carbonitrile: Lacks the fluorine atom, which can affect its reactivity and applications.
6-Fluoro-1H-indole-5-carbonitrile: Lacks the bromine atom, leading to different chemical properties and uses.
3-Bromo-6-fluoro-1H-indole: Lacks the nitrile group, which can influence its biological activity and synthetic utility.
Uniqueness
3-Bromo-6-fluoro-1H-indole-5-carbonitrile is unique due to the combination of bromine, fluorine, and nitrile groups on the indole ring. This combination provides a distinct set of chemical properties, making it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications.
Eigenschaften
Molekularformel |
C9H4BrFN2 |
|---|---|
Molekulargewicht |
239.04 g/mol |
IUPAC-Name |
3-bromo-6-fluoro-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C9H4BrFN2/c10-7-4-13-9-2-8(11)5(3-12)1-6(7)9/h1-2,4,13H |
InChI-Schlüssel |
DHXBGVYVBBWWPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC2=C1C(=CN2)Br)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,4-Dioxo-8-thia-1,3-diazaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B11872211.png)
![N-(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)acetamide](/img/structure/B11872220.png)
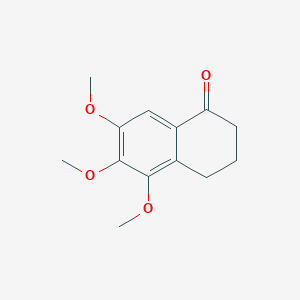
![[2,4'-Bipyridine]-3,3'-dicarboxylic acid](/img/structure/B11872228.png)
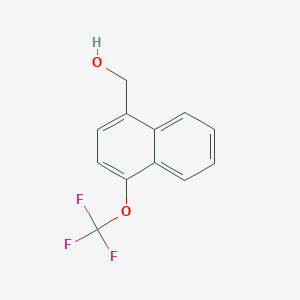
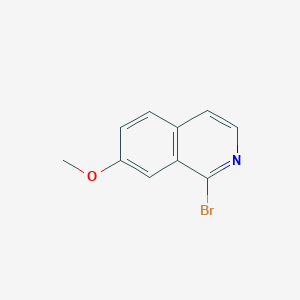
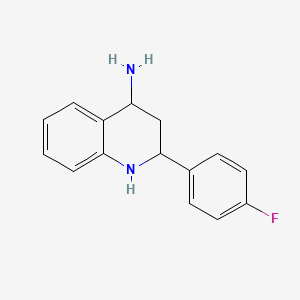
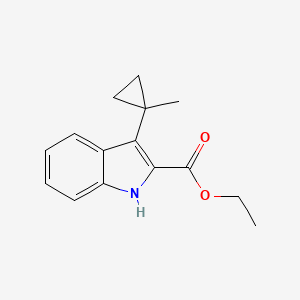

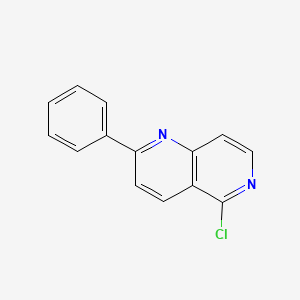
![5-Cyclohexyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine](/img/structure/B11872268.png)

